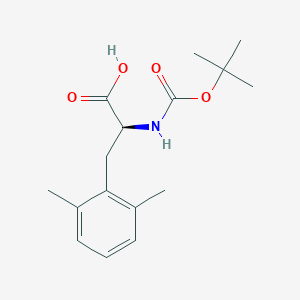
3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide
Descripción general
Descripción
“3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide” is a compound that has been studied for its potential use in the synthesis of pharmaceuticals . It is an important chiral building block for a series of pharmaceuticals . The compound is also known as "(S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid" .
Synthesis Analysis
The synthesis of this compound has been achieved through the use of a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079 . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .Molecular Structure Analysis
The molecular formula of “this compound” is C4H5F3O3 . The structure includes a carboxamido substituent attached to a benzene ring .Chemical Reactions Analysis
The amidase from Burkholderia phytofirmans ZJB-15079 acts on this compound, resulting in the formation of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This reaction is enantioselective .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . The compound is hygroscopic and heat sensitive .Aplicaciones Científicas De Investigación
Enantioselective Hydrolysis and Biocatalysis
Enantioselective Hydrolysis : Microorganisms such as Shinella sp. R-6 and Arthrobacter sp. S-2 have been used for the enantioselective hydrolysis of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide. These microorganisms can grow in mediums containing this compound as the sole nitrogen source, exhibiting either R-selective or S-selective hydrolysis activity. This process is important for preparing enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, a key component in pharmaceuticals (Fuhshuku et al., 2014); (Fuhshuku et al., 2015).
Cobalt-Dependent Amidase for Synthesis : Burkholderia phytofirmans ZJB-15079, a bacterium with degrading ability for this compound, has been identified. An amidase from this bacterium showed potential in the biocatalytic synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, an important chiral building block. This amidase, being cobalt-dependent and thermostable, is significant for efficient synthesis (Wu et al., 2017).
Substrate Specificity and Chemical Synthesis
Substrate Specificity in Amidases : The heat-stable stereospecific amidase from Klebsiella oxytoca has been studied for its substrate specificity, including its ability to accept this compound. This research provides insights into new synthetic routes for related chemical compounds (Shaw & Naughton, 2004).
Facile Chemical Synthesis : Novel synthetic methods have been developed for dimethylated trifluoroatrolactamide derivatives from α-hydroxyacetamide, showing moderate antifungal activity. This research highlights the potential of this compound derivatives in antifungal applications (Yang et al., 2017).
Pharmaceutical Applications
- Inhibition of Pyruvate Dehydrogenase Kinase : Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid have been optimized as inhibitors of pyruvate dehydrogenase kinase (PDHK). This research suggests the potential of derivatives of this compound in ameliorating conditions related to inappropriate blood lactate elevation (Bebernitz et al., 2000).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCQKNKGXMVJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550277 | |
| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114645-34-0 | |
| Record name | 3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)
![(R)-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B169449.png)





